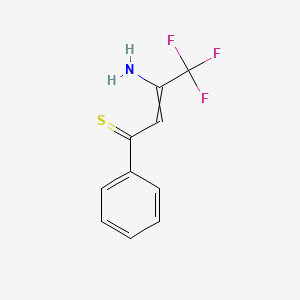
3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione: is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, a phenyl group, and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with an appropriate amine under controlled conditions. One common method involves the use of diphenyldiazomethane in ethyl ether at 20°C, leading to the formation of the desired product through a series of cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The thione group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol
- 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-
- Ethyl 3-amino-4,4,4-trifluorocrotonate
Uniqueness
3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione is unique due to the presence of both an amino group and a thione group, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl group also imparts distinct physicochemical properties, making it valuable in various applications.
Propiedades
Número CAS |
92832-07-0 |
|---|---|
Fórmula molecular |
C10H8F3NS |
Peso molecular |
231.24 g/mol |
Nombre IUPAC |
3-amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione |
InChI |
InChI=1S/C10H8F3NS/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-6H,14H2 |
Clave InChI |
HIAIGXVPRGJYHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=S)C=C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
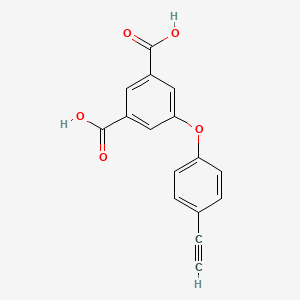
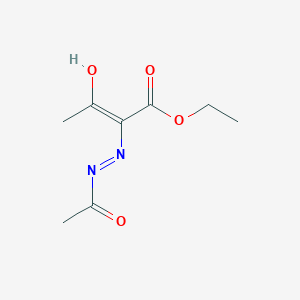
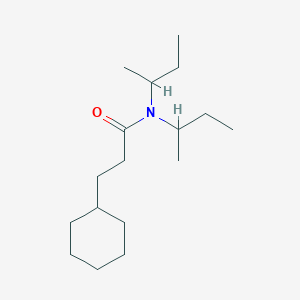
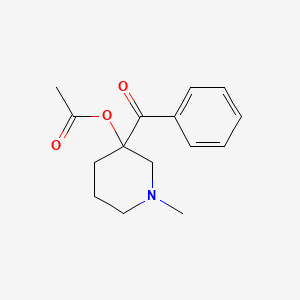
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)

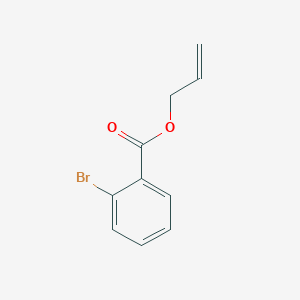
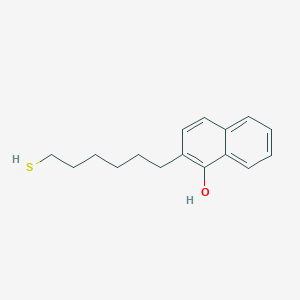
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)


